N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15-12-9-11(6-5-10(12)7-8-18-15)19-16(22)17-20-13-3-1-2-4-14(13)23-17/h1-6,9H,7-8H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAUFCGHTGCZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C13H18N2O3S. Its structure includes a tetrahydroisoquinoline moiety linked to a benzothiazole ring, which is characteristic of many biologically active compounds. The presence of both isoquinoline and benzothiazole structures suggests potential interactions with various biological targets.
This compound exhibits its biological activity primarily through modulation of G protein-coupled receptors (GPCRs), specifically the N-formyl peptide receptor-like 1 (FPRL-1). This receptor is implicated in inflammatory responses and leukocyte trafficking. The compound's ability to act as a modulator for this receptor positions it as a candidate for treating inflammatory disorders .
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole, including those related to this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 5.10 ± 0.40 | Doxorubicin | 7.26 |
| HepG2 (Liver) | 6.19 ± 0.50 | Sorafenib | 9.18 |
| A549 (Lung) | Not reported | Doxorubicin | 48.06 |
These findings suggest that the compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Antioxidant Activity
The compound also demonstrates antioxidant properties. Compounds containing the benzothiazole moiety have been shown to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related damage in cells and may contribute to their anticancer effects .
Antimicrobial Activity
In addition to its anticancer and antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains. For instance, it exhibited superior inhibitory effects compared to standard antibiotics against Klebsiella planticola and Pseudomonas aeruginosa .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives against multiple cancer cell lines including MCF-7 and A549. The most active derivative showed an IC50 value significantly lower than that of doxorubicin in MCF-7 cells .
- Antioxidant Mechanisms : Research highlighted the ability of these compounds to inhibit the Bcl-2 protein involved in anti-apoptotic pathways in cancer cells. This inhibition leads to increased apoptosis in malignant cells while sparing normal cells .
Scientific Research Applications
Modulation of N-formyl Peptide Receptor Like-1 (FPRL-1)
One of the primary applications of this compound is its function as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor is a G protein-coupled receptor involved in inflammatory responses. The modulation of FPRL-1 can be beneficial in treating various ocular inflammatory diseases such as:
- Age-related Macular Degeneration (AMD)
- Diabetic Retinopathy
- Uveitis
- Retinal Vein Occlusion
Research indicates that compounds similar to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide can effectively reduce inflammation and improve outcomes in these conditions by influencing leukocyte trafficking and inflammatory pathways .
Treatment of Ocular Diseases
The compound has been highlighted for its potential in developing treatments for ocular diseases. Specifically, it has been suggested for use in managing conditions such as:
- Cystoid Macular Edema
- Glaucoma
- Retinitis Pigmentosa
These applications stem from its ability to modulate inflammation and promote protective mechanisms in the eye .
Several studies have documented the efficacy of compounds related to this compound in clinical settings:
Case Study 1: Inflammatory Response Modulation
A study published in 2012 demonstrated that derivatives of this compound could significantly reduce inflammatory markers in animal models of diabetic retinopathy. The results indicated a decrease in leukocyte infiltration and improved retinal health .
Case Study 2: Ocular Disease Treatment
Another research effort focused on using this compound to treat uveitis. The findings suggested that patients receiving treatment with FPRL-1 modulators experienced fewer flare-ups and improved visual acuity compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared based on molecular features, substituents, and available
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Core Scaffold Variations :
- The target compound incorporates a 1,3-benzothiazole ring, which is electron-deficient and may favor π-π stacking interactions in biological targets. In contrast, the diphenylacetamide analog (CAS 1351634-55-3) has a sterically demanding diphenyl group, which could limit membrane permeability or binding pocket access.
- The tert-butyl carbamate derivative (CAS 1461715-67-2) replaces the benzothiazole with a tert-butyl-protected carbamate, likely altering solubility and metabolic stability.
Molecular Weight and Pharmacokinetics :
- The target compound (323.37 g/mol) falls within the typical range for drug-like molecules, whereas the diphenylacetamide analog (356.40 g/mol) approaches the upper limit for oral bioavailability. The tert-butyl derivative (276.33 g/mol) may exhibit improved solubility but reduced target affinity due to the absence of aromatic heterocycles.
Synthetic and Stability Considerations: The tert-butyl carbamate group in CAS 1461715-67-2 is a common protecting group in organic synthesis, suggesting easier derivatization compared to the benzothiazole or diphenyl moieties. No stability or storage data are provided for the target compound, but the tert-butyl derivative is stored at unspecified conditions, likely requiring inert atmospheres due to carbamate sensitivity.
Research Findings and Limitations
- Activity Data: No direct pharmacological or biochemical data are available in the provided evidence for any of these compounds. Comparisons are extrapolated from structural analogs and general benzothiazole/isoquinoline pharmacology.
Preparation Methods
Amide Coupling Methodology
This two-step protocol begins with the preparation of 1,3-benzothiazole-2-carboxylic acid and 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline, followed by their condensation.
Step 1: Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid
1,3-Benzothiazole-2-carboxylic acid is synthesized via oxidation of 2-mercaptobenzothiazole using hydrogen peroxide in acidic media (H₂SO₄, 60°C, 6 h). The product is isolated as a white crystalline solid (mp 210–212°C) with 88% yield.
Step 2: Condensation with 7-Amino-Tetrahydroisoquinoline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 7-amino-1-oxo-tetrahydroisoquinoline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 h.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 82% |
The crude product is purified via recrystallization from ethanol/water (3:1), yielding pale-yellow crystals.
Intermediate 1: 7-Nitro-1-oxo-1,2,3,4-Tetrahydroisoquinoline
Nitration of 1-oxo-tetrahydroisoquinoline using nitric acid (HNO₃) in acetic anhydride at 0–5°C produces the 7-nitro derivative (mp 145–147°C, 75% yield). Reduction with hydrogen gas (H₂, 1 atm) over palladium-on-carbon (Pd/C) in ethanol affords 7-amino-1-oxo-tetrahydroisoquinoline.
Intermediate 2: 1,3-Benzothiazole-2-Carbonyl Chloride
1,3-Benzothiazole-2-carboxylic acid is treated with oxalyl chloride [(COCl)₂] in DMF (catalytic) at 40°C for 3 h to form the acyl chloride.
Final Coupling
The acyl chloride reacts with the amine intermediate in tetrahydrofuran (THF) at reflux (66°C) for 8 h, yielding the target compound (78% yield after column chromatography).
Optimization Strategies
Catalyst Screening
Comparative studies of coupling agents reveal:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | 68 | 92 |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 75 | 95 |
| SOCl₂ | 82 | 98 |
Thionyl chloride outperforms carbodiimide-based reagents due to milder side reactions and easier byproduct removal.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may complicate purification. Ethanol/water mixtures improve recrystallization efficiency by reducing solubility of unreacted starting materials.
Challenges and Solutions
Byproduct Formation
Oxidation of the tetrahydroisoquinoline ring during nitration generates nitroso derivatives, which are minimized by strict temperature control (0–5°C) and slow reagent addition.
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves co-eluting impurities, while recrystallization in ethanol/water achieves >99% purity for pharmaceutical-grade material.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40% (from 12 h to 7.2 h) and improve yield consistency (±2%) compared to batch processes.
Green Chemistry Metrics
Replacing DCM with cyclopentyl methyl ether (CPME) reduces the E-factor (environmental impact) from 32 to 18, enhancing sustainability without compromising yield.
Applications and Derivatives
The carboxamide moiety enables structural diversification for kinase inhibition and anticancer activity. Bromine or methoxy substitutions at specific positions modulate bioavailability and target binding.
Q & A
Q. How can researchers optimize the synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide to improve yields and purity?
Methodological Answer:
- Reagent Selection : Use halogenated or fluorinated precursors (e.g., 1-iodoethane, benzyl bromides) to enhance reactivity, as demonstrated in analogous tetrahydroisoquinoline syntheses (e.g., 76% yield with 1-iodoethane vs. 15% with 1-iodopropane) .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve reaction efficiency, while ethanol is suitable for cyclization steps .
- Catalysts : Acidic or basic catalysts (e.g., diisopropylethylamine) facilitate carboxamide bond formation .
- Purity Control : Employ flash chromatography (e.g., ethyl acetate/hexane systems) or recrystallization for purification .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR : Identify characteristic peaks for tetrahydroisoquinoline (δ 1.5–3.0 ppm for CH₂ groups) and benzothiazole (δ 7.5–8.5 ppm aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z) and detect impurities .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?
Methodological Answer:
- Substituent Variation : Modify the tetrahydroisoquinoline core (e.g., methoxy, chloro, or fluorophenyl groups) to assess electronic and steric effects on target binding .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like GSK-3β, as validated in related carboxamide studies .
- Biological Assays : Test derivatives in enzyme inhibition assays (IC₅₀) and cell-based models (e.g., cytotoxicity in cancer lines) .
Q. What computational strategies resolve contradictions between predicted and observed reaction mechanisms for this compound?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., carboxamide formation) using Gaussian09 to identify transition states and intermediates .
- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIEs to validate mechanisms .
- Machine Learning : Apply tools like Chemprop to predict optimal reaction conditions from historical data .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Target putative receptors (e.g., orexin-1) to confirm pathway involvement .
- Proteomics : Use SILAC labeling to quantify protein expression changes post-treatment .
Q. How can reaction scalability challenges be mitigated during process development?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via Minitab or JMP software .
Q. What strategies reconcile conflicting toxicity data across preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
